
4-Nitroselenophene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitroselenophene-2-carbonitrile is a heterocyclic organic compound that features a selenium atom within its five-membered ring structure. This compound is known for its unique chemical properties and potential applications in various scientific fields. The presence of both nitro and cyano functional groups in its structure makes it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitroselenophene-2-carbonitrile typically involves the reaction of selenophene derivatives with nitrosating agents. One common method includes the nitration of selenophene followed by the introduction of a cyano group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyanation processes. These methods are optimized for high efficiency and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitroselenophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the selenophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Selenoxide derivatives.
Reduction: Amino-selenophene derivatives.
Substitution: Various substituted selenophene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Nitroselenophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 4-Nitroselenophene-2-carbonitrile involves its interaction with various molecular targets. The nitro and cyano groups can participate in electron transfer reactions, influencing the compound’s reactivity. The selenium atom in the ring structure also plays a crucial role in its chemical behavior, potentially interacting with biological molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
Thiophene Derivatives: Similar in structure but contain sulfur instead of selenium.
Furan Derivatives: Contain oxygen in the ring structure.
Pyrrole Derivatives: Contain nitrogen in the ring structure.
Uniqueness: 4-Nitroselenophene-2-carbonitrile is unique due to the presence of selenium, which imparts distinct chemical properties compared to its sulfur, oxygen, and nitrogen analogs. This uniqueness makes it valuable for specific applications where selenium’s properties are advantageous.
Eigenschaften
CAS-Nummer |
42137-21-3 |
|---|---|
Molekularformel |
C5H2N2O2Se |
Molekulargewicht |
201.05 g/mol |
IUPAC-Name |
4-nitroselenophene-2-carbonitrile |
InChI |
InChI=1S/C5H2N2O2Se/c6-2-5-1-4(3-10-5)7(8)9/h1,3H |
InChI-Schlüssel |
ZLVWHYHAWMNLOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C([Se]C=C1[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


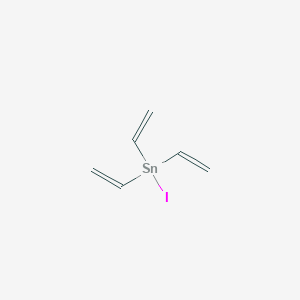
![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)

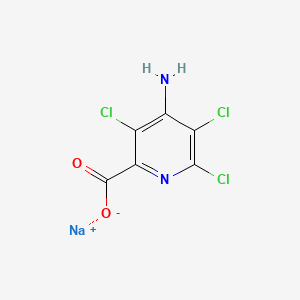
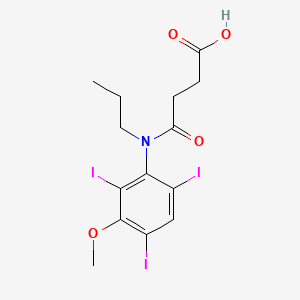
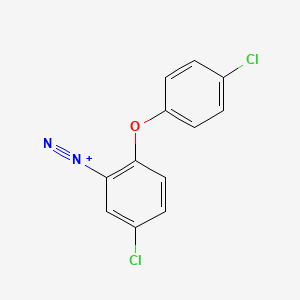
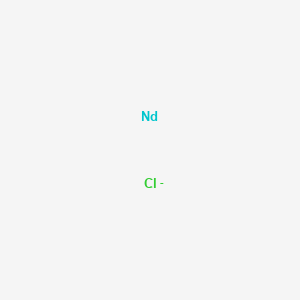
![N-[(Prop-2-en-1-yl)oxy]propanamide](/img/structure/B14661568.png)
![3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate](/img/structure/B14661576.png)
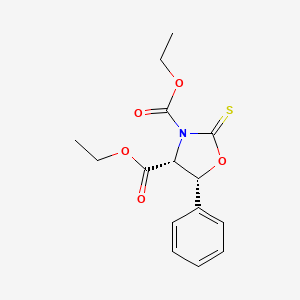
![methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14661590.png)
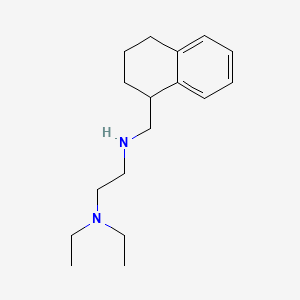
![4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium](/img/structure/B14661615.png)

